molecular formula C6H7N5O B11919586 8-methoxy-7H-purin-2-amine CAS No. 138949-62-9

8-methoxy-7H-purin-2-amine

Katalognummer: B11919586
CAS-Nummer: 138949-62-9
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: WNJDOLZIXKQMDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-1H-purin-2-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by the presence of a methoxy group attached to the eighth position of the purine ring and an amine group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1H-purin-2-amine typically involves the reaction of 8-methoxy-1H-purine with ammonia or an amine source under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 8-Methoxy-1H-purin-2-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methoxy-1H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxo-1H-purin-2-amine, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-1H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

    Industry: It is used in the development of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to create effective products.

Wirkmechanismus

The mechanism of action of 8-Methoxy-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting its effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

    8-Hydroxy-1H-purin-2-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    8-Methyl-1H-purin-2-amine: Contains a methyl group at the eighth position.

    8-Chloro-1H-purin-2-amine: Features a chloro group at the eighth position.

Uniqueness: 8-Methoxy-1H-purin-2-amine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

138949-62-9

Molekularformel

C6H7N5O

Molekulargewicht

165.15 g/mol

IUPAC-Name

8-methoxy-7H-purin-2-amine

InChI

InChI=1S/C6H7N5O/c1-12-6-9-3-2-8-5(7)10-4(3)11-6/h2H,1H3,(H3,7,8,9,10,11)

InChI-Schlüssel

WNJDOLZIXKQMDY-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=NC(=NC=C2N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.